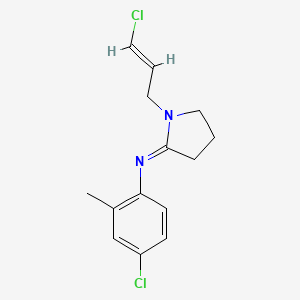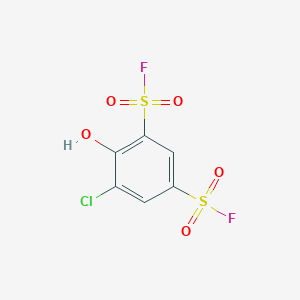
5-Chloro-4-hydroxybenzene-1,3-disulfonyl difluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-hydroxybenzene-1,3-disulfonyl difluoride is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a chloro group, a hydroxy group, and two sulfonyl fluoride groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-hydroxybenzene-1,3-disulfonyl difluoride typically involves the sulfonation of 5-chloro-4-hydroxybenzene followed by the introduction of sulfonyl fluoride groups. The reaction conditions often require the use of strong acids such as sulfuric acid and chlorosulfonic acid. The process can be summarized as follows:
Sulfonation: 5-Chloro-4-hydroxybenzene is treated with sulfuric acid to introduce sulfonic acid groups at the 1 and 3 positions.
Fluorination: The sulfonic acid groups are then converted to sulfonyl fluoride groups using chlorosulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-4-hydroxybenzene-1,3-disulfonyl difluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride groups are highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The hydroxy group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Electrophilic Aromatic Substitution: The chloro and hydroxy groups can influence the reactivity of the benzene ring towards electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products can include alcohols or amines, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
5-Chloro-4-hydroxybenzene-1,3-disulfonyl difluoride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique reactivity makes it useful in the development of advanced materials, including polymers and coatings.
Biological Research: It can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions.
Medicinal Chemistry: The compound’s derivatives are explored for potential therapeutic applications, including as enzyme inhibitors or drug candidates.
Wirkmechanismus
The mechanism of action of 5-Chloro-4-hydroxybenzene-1,3-disulfonyl difluoride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl fluoride groups act as electrophilic centers, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, including the formation of covalent bonds with nucleophilic sites on biomolecules. The hydroxy and chloro groups can also influence the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-4-hydroxybenzene-1,3-disulfonic acid: Similar structure but with sulfonic acid groups instead of sulfonyl fluoride groups.
4-Hydroxybenzene-1,3-disulfonyl difluoride: Lacks the chloro group, affecting its reactivity and applications.
5-Bromo-4-hydroxybenzene-1,3-disulfonyl difluoride: Contains a bromo group instead of a chloro group, leading to different reactivity patterns.
Uniqueness
5-Chloro-4-hydroxybenzene-1,3-disulfonyl difluoride is unique due to the presence of both chloro and sulfonyl fluoride groups, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
25314-25-4 |
|---|---|
Molekularformel |
C6H3ClF2O5S2 |
Molekulargewicht |
292.7 g/mol |
IUPAC-Name |
5-chloro-4-hydroxybenzene-1,3-disulfonyl fluoride |
InChI |
InChI=1S/C6H3ClF2O5S2/c7-4-1-3(15(8,11)12)2-5(6(4)10)16(9,13)14/h1-2,10H |
InChI-Schlüssel |
KAGYNBOSIIDNFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1S(=O)(=O)F)O)Cl)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



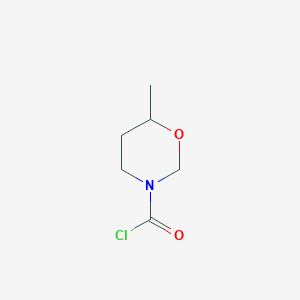
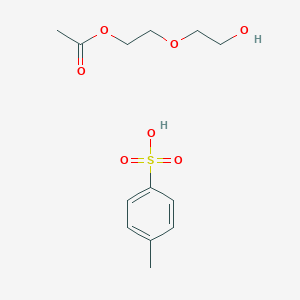



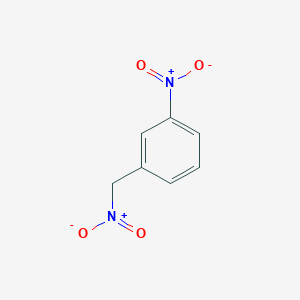
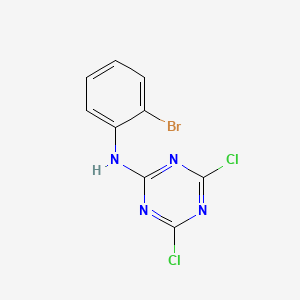
![1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane](/img/structure/B14687972.png)

![1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14687977.png)

